molecular formula C11H7ClO2 B1601818 5-Chloro-2-naphthoic acid CAS No. 56961-89-8

5-Chloro-2-naphthoic acid

Cat. No.: B1601818
CAS No.: 56961-89-8
M. Wt: 206.62 g/mol
InChI Key: WVRYXJXPKJMSON-UHFFFAOYSA-N
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Description

5-Chloro-2-naphthoic acid is an organic compound with the molecular formula C11H7ClO2. It is a derivative of naphthoic acid, where a chlorine atom is substituted at the 5th position of the naphthalene ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Chloro-2-naphthoic acid involves the chlorination of 2-naphthoic acid. The process typically includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the 5th position of the naphthalene ring .

Another method involves the diazotization of 5-amino-2-naphthoic acid followed by a Sandmeyer reaction, where the diazonium salt is treated with copper(I) chloride to introduce the chlorine atom .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination processes using advanced reactors to control the reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-naphthoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted naphthoic acids depending on the nucleophile used.

    Oxidation Reactions: Products include naphthoquinones and other oxidized derivatives.

    Reduction Reactions: Products include naphthyl alcohols and aldehydes.

Scientific Research Applications

Medicinal Chemistry

5-Chloro-2-naphthoic acid serves as a precursor in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in modulating biological pathways, particularly through their action on specific receptors.

NMDA Receptor Modulation

Research has demonstrated that derivatives of naphthoic acids, including this compound, can act as allosteric modulators of N-methyl-D-aspartate (NMDA) receptors. These receptors are crucial in neurological functions and are implicated in conditions such as Alzheimer's disease and schizophrenia. Studies indicate that modifications on the naphthoic acid structure can enhance inhibitory activity at different NMDA receptor subtypes, showcasing the potential for developing selective pharmacological agents .

CompoundIC50 (μM)Max Inhibition (%)
UBP5526.29 ± 0.88105.6 ± 4.3
UBP6183.5 ± 0.7100 ± 5

This table summarizes the potency of selected naphthoic acid derivatives at NMDA receptors, highlighting the significance of structural modifications in enhancing receptor activity.

Antagonistic Properties

This compound has been identified as an antagonist for GPR105 (G protein-coupled receptor), which plays a role in various physiological processes including immune response and inflammation. The compound's ability to inhibit GPR105 activity suggests its potential use in therapeutic applications targeting inflammatory diseases .

Synthesis and Chemical Reactions

In synthetic organic chemistry, this compound is utilized as a building block for more complex molecules. Its reactivity allows it to participate in various chemical transformations, making it valuable for developing new compounds with desired biological activities.

Protective Group Applications

Recent studies have explored the use of 5-chloro-8-nitro-1-naphthoyl chloride derived from this compound as a protective group for amines during chemical synthesis. This application is crucial for multi-step synthesis processes where selective protection of functional groups is necessary .

Computational Studies

Computational chemistry has been employed to study the effects of substituents on the reactivity and biological activities of naphthoic acids, including this compound. These studies provide insights into how variations in chemical structure can influence pharmacological properties, aiding in the rational design of new drugs .

Mechanism of Action

The mechanism of action of 5-Chloro-2-naphthoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The chlorine atom and carboxylic acid group play crucial roles in its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Similar Compounds

    2-Naphthoic Acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    5-Bromo-2-naphthoic Acid: Similar structure but with a bromine atom, which can influence its reactivity and applications differently.

    5-Fluoro-2-naphthoic Acid: Contains a fluorine atom, offering different electronic properties and reactivity.

Uniqueness

5-Chloro-2-naphthoic acid is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions and provides distinct electronic properties compared to its analogs. This makes it a valuable compound in various chemical syntheses and industrial applications .

Biological Activity

5-Chloro-2-naphthoic acid (C₁₁H₇ClO₂) is an aromatic compound characterized by a naphthalene ring with a chlorine atom at the 5-position and a carboxylic acid group at the 2-position. This unique structure contributes to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

  • Molecular Formula : C₁₁H₇ClO₂
  • Molecular Weight : 208.62 g/mol
  • Structure : The compound consists of a naphthalene backbone, with the chlorine atom significantly influencing its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated for its effectiveness against various bacterial strains, showing potential as a candidate for further pharmacological studies. The compound's mechanism may involve interaction with specific enzymes or metabolic pathways that contribute to its antimicrobial effects.

Anti-inflammatory Effects

Studies have demonstrated that this compound acts as an anti-inflammatory agent. It inhibits certain enzymes linked to inflammatory pathways, suggesting its potential in treating inflammatory diseases. The specific targets and pathways involved are still under investigation, but initial findings indicate promising therapeutic applications.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, derivatives of naphthoic acids have shown significant antiproliferative activity in various cancer cell lines. In one study, compounds related to this compound exhibited IC50 values indicating effective inhibition of cancer cell proliferation . This suggests that the compound may play a role in cancer treatment strategies.

The biological activity of this compound is likely mediated through interactions with molecular targets such as enzymes and receptors. These interactions can lead to the inhibition or activation of specific biochemical pathways, which is crucial for its anti-inflammatory and antimicrobial effects. Further research is needed to elucidate these mechanisms fully.

Comparative Activity Table

Activity Type IC50 Value Cell Lines/Organisms Tested Reference
AntimicrobialVariableVarious bacterial strains
Anti-inflammatoryNot specifiedIn vitro assays
Anticancer0.435 - 0.707 µMJurkat cells

Case Studies and Research Findings

  • Antiproliferative Activity : A study investigated the effect of various naphthoic acid derivatives on Jurkat cell proliferation, revealing that some derivatives exhibited significant antiproliferative activity with IC50 values as low as 0.435 µM .
  • Mechanistic Insights : Research into the mechanism of action has shown that the compound interacts with metabolic enzymes, potentially elucidating its anti-inflammatory properties.
  • Synthesis and Applications : The synthesis of this compound can be achieved through chlorination processes or diazotization methods, making it accessible for further research in medicinal chemistry.

Properties

IUPAC Name

5-chloronaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRYXJXPKJMSON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)O)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562932
Record name 5-Chloronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56961-89-8
Record name 5-Chloronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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